molecular formula C19H21ClFN5O4 B611920 Zabofloxacin (hydrochloride) CAS No. 623574-00-5

Zabofloxacin (hydrochloride)

Numéro de catalogue B611920
Numéro CAS: 623574-00-5
Poids moléculaire: 437.8564
Clé InChI: IFPBSRFVNPCZMK-BJMORVNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zabofloxacin is an investigational fluoroquinolone antibiotic that has been used in trials studying the treatment of Community Acquired Pneumonia and Chronic Obstructive Pulmonary Disease . It is also known as DW-224a . It has shown activity against Neisseria gonorrhoeae including strains that are resistant to other quinolone antibiotics .


Molecular Structure Analysis

Zabofloxacin belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. These are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group .


Physical And Chemical Properties Analysis

Zabofloxacin is a small molecule with a chemical formula of C19H20FN5O4 and an average molecular weight of 401.398 .

Applications De Recherche Scientifique

  • Pharmacokinetics Comparison :

    • A study compared the pharmacokinetics of zabofloxacin hydrochloride capsules with zabofloxacin aspartate tablets in healthy volunteers. It found both formulations to be bioequivalent, suggesting comparable effectiveness for community-acquired respiratory infections (Han et al., 2013).
  • Antimicrobial Activity Against Streptococcus pneumoniae :

    • Research demonstrated that zabofloxacin has potent in vitro and in vivo activities against drug-resistant Streptococcus pneumoniae, indicating its potential as an effective treatment against this bacterium (Park et al., 2016).
  • Activity Against Neisseria gonorrhoeae :

    • Zabofloxacin was tested against multiresistant Neisseria gonorrhoeae strains and showed promising results, suggesting it could be a viable alternative therapy for quinolone-nonsusceptible gonorrhea and Chlamydia trachomatis infections (Jones et al., 2008).
  • Quantification in Rat Plasma for Pharmacokinetic Studies :

    • A study developed methods for quantifying zabofloxacin in rat plasma, facilitating further pharmacokinetic studies in animals. This research supports the understanding of how zabofloxacin is processed in the body (Lee et al., 2014).
  • Comparison with Other Fluoroquinolones for MRSA :

    • A study compared the in vitro and in vivo activities of zabofloxacin with other fluoroquinolones against MRSA isolates from a university hospital in Egypt. Zabofloxacin exhibited high efficacy, suggesting it could be a candidate for treating MRSA infections (Mohamed et al., 2019).
  • Application for Chronic Bronchitis :

    • Research focused on zabofloxacin's role in treating lower respiratory tract infections, particularly chronic bronchitis. It was found to be noninferior to moxifloxacin, making it a potential antimicrobial agent for such conditions (Kocsis & Szabo, 2016).
  • COPD Exacerbation Treatment Comparison :

    • A study compared zabofloxacin with moxifloxacin for treating COPD exacerbations. It concluded that zabofloxacin is not inferior to moxifloxacin, highlighting its potential in COPD treatment (Rhee et al., 2015).

Safety And Hazards

When handling Zabofloxacin, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBSRFVNPCZMK-BJMORVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zabofloxacin (hydrochloride)

Citations

For This Compound
34
Citations
HK Han, SE Kim, KH Shin, C Lim, KS Lim… - … medical research and …, 2013 - Taylor & Francis
… Previous clinical trials were conducted with zabofloxacin hydrochloride. To avoid the … compare the pharmacokinetic properties of the zabofloxacin hydrochloride capsule (DW224a) with …
Number of citations: 20 www.tandfonline.com
B Kocsis, J Domokos, D Szabo - Annals of clinical microbiology and …, 2016 - Springer
… oral adminstration of 366.7 mg zabofloxacin hydrochloride and 366.5 mg … of zabofloxacin hydrochloride were analyzed in beagle dogs. Orally administered zabofloxacin hydrochloride …
Number of citations: 120 link.springer.com
HE Jin, IH Kang, CK Shim - Journal of Pharmacy & …, 2011 - journals.library.ualberta.ca
Purpose: To develop an HPLC method using fluorescence detection for the pharmacokinetic evaluation of levels of zabofloxacin, a novel broad spectrum fluoroquinolone antibiotic, in …
Number of citations: 9 journals.library.ualberta.ca
HS Park, SH Oh, HS Kim, DR Choi, JH Kwak - Molecules, 2016 - mdpi.com
… concentration versus time curve (AUC) from the time of dosing to 48 hours post-dosing), and AUC 0–∞ (the AUC extrapolated to infinity) parameters of zabofloxacin hydrochloride were …
Number of citations: 9 www.mdpi.com
B Kocsis, D Szabo - Drugs Today, 2016 - researchgate.net
… pharmacokinetic features of zabofloxacin hydrochloride (DW-… I study comparing zabofloxacin hydrochloride and aspartate … of 366.7 mg zabofloxacin hydrochloride and 366.5 mg …
Number of citations: 9 www.researchgate.net
HE Jin, KR Lee, IH Kang, SJ Chung, CK Shim - Journal of pharmaceutical …, 2011 - Elsevier
The objective of the present study was to develop a rapid and sensitive method for the determination of zabofloxacin, a novel, broad-spectrum fluoroquinolone antibiotic, in rat plasma. …
Number of citations: 14 www.sciencedirect.com
B Kocsis, D Gulyás, D Szabó - Antibiotics, 2021 - mdpi.com
… characteristics of zabofloxacin hydrochloride (DW224a) and … Zabofloxacin hydrochloride and zabofloxacin aspartate were … -administered 366.7 mg zabofloxacin hydrochloride and 366.5 …
Number of citations: 22 www.mdpi.com
B Kocsis, D Szabo - Expert Opinion on Pharmacotherapy, 2017 - Taylor & Francis
… Zabofloxacin hydrochloride’s pharmacokinetic parameters were analyzed in beagle dogs during an oral administration of zabofloxacin hydrochloride … kg zabofloxacin hydrochloride was …
Number of citations: 13 www.tandfonline.com
M Abbas, M Paul, A Huttner - Clinical Microbiology and Infection, 2017 - Elsevier
Background The number of antibiotics in the pipeline targeting Gram-positive pathogens has increased in recent years. Aims This narrative review aims to provide a summary of existing …
Number of citations: 90 www.sciencedirect.com
A Rusu, IA Lungu, OL Moldovan, C Tanase, G Hancu - Pharmaceutics, 2021 - mdpi.com
… There were two salts in development: DW224a as zabofloxacin hydrochloride, and DW224aa as zabofloxacin aspartate [228]. The physicochemical properties of zabofloxacin are …
Number of citations: 29 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.